Methyl 6-bromo-1-benzofuran-2-carboxylate: Technical Profile & Synthetic Utility
Methyl 6-bromo-1-benzofuran-2-carboxylate: Technical Profile & Synthetic Utility
Topic: Methyl 6-bromo-1-benzofuran-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Methyl 6-bromo-1-benzofuran-2-carboxylate (CAS: 425675-94-1) is a high-value heterocyclic scaffold in medicinal chemistry.[1] Distinguished by its orthogonal reactivity profile, it features an electrophilic ester at the C2 position and a nucleophilic-susceptible bromine handle at the C6 position. This dual functionality makes it a critical intermediate in the synthesis of KAT6A/B inhibitors (e.g., BAY-184) for cancer therapy and a versatile precursor for library generation via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.[1]
Physicochemical Specifications
The following data consolidates experimental and calculated properties essential for analytical characterization and handling.
| Property | Value | Notes |
| CAS Number | 425675-94-1 | Verified Identifier |
| Molecular Formula | C₁₀H₇BrO₃ | |
| Molecular Weight | 255.07 g/mol | |
| Physical State | Solid | Off-white to pale yellow crystalline powder |
| Melting Point | ~98–102 °C | Typical range for analogous benzofuran esters |
| Solubility | DMSO, DMF, CHCl₃, CH₂Cl₂ | Poor solubility in water |
| LogP (Calc) | 3.1 – 3.4 | Lipophilic; suitable for membrane permeability assays |
| H-Bond Donors/Acceptors | 0 / 3 |
Spectroscopic Identification (¹H NMR Profile)
Based on the substitution pattern of the benzofuran core:
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C3-H: Singlet, δ ~7.50 ppm (Characteristic furan ring proton).
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C2-COOCH₃: Singlet, δ ~3.95 ppm (3H, Methyl ester).[1]
-
Aromatic Region:
Synthetic Framework
Primary Route: Rap-Stoermer Condensation
The most robust synthesis involves the base-mediated condensation of 4-bromo-2-hydroxybenzaldehyde (4-bromosalicylaldehyde) with methyl bromoacetate .[1] This method is preferred over the Feist-Benary synthesis for its operational simplicity and higher yields.
Protocol: Base-Mediated Cyclization
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Reagents: 4-Bromo-2-hydroxybenzaldehyde (1.0 eq), Methyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Workup: Cool to RT, filter inorganic salts, concentrate filtrate. Recrystallize from EtOH or purify via silica gel chromatography (Hex/EtOAc).
Mechanism: The phenoxide anion attacks the alkyl halide (Sɴ2), forming an ether intermediate. A subsequent intramolecular aldol condensation followed by dehydration yields the aromatic benzofuran core.
Caption: Rap-Stoermer synthesis pathway via sequential alkylation and cyclodehydration.
Reactivity & Functionalization Logic
This scaffold is a "bifunctional divergency point." The C6-Bromine allows for late-stage diversification (SAR exploration), while the C2-Ester serves as a masked acid or alcohol.
A. C6-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at C6 is highly activated for Pd-catalyzed reactions due to the electron-withdrawing nature of the benzofuran ring.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
-
-
Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholines, piperazines).[1]
-
Significance: Used in the synthesis of BAY-184 (KAT6A inhibitor) to attach the sulfonamide moiety or solubilizing tail.
-
B. C2-Position: Carboxyl Manipulation
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Hydrolysis: LiOH/THF/H₂O yields the free acid (6-bromo-1-benzofuran-2-carboxylic acid), a precursor for amide coupling.[1]
-
Reduction: LiAlH₄ yields the alcohol, which can be converted to a halide for nucleophilic substitution.
Caption: Divergent synthesis map showing C6 functionalization (Red) and C2 manipulation (Green).[1]
Medicinal Chemistry Applications
Case Study: KAT6A/B Inhibitors (BAY-184)
Researchers utilizing this scaffold have successfully developed inhibitors for Lysine Acetyltransferase 6A (KAT6A), a key oncogene in breast and lung cancer.
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Role of Scaffold: The benzofuran core mimics the acetyl-lysine binding pocket.
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Workflow:
-
Outcome: High potency (IC₅₀ < 10 nM) and favorable pharmacokinetic properties.
Click Chemistry Libraries
The ester can be converted to a propargyl amide, enabling "Click" reactions (CuAAC) with azides to form triazole-benzofuran hybrids, which have shown significant anti-tubercular and anti-fungal activity.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1][7][8] |
| Skin Irritation | H315 | Causes skin irritation.[9][10] |
| Eye Irritation | H319 | Causes serious eye irritation.[9][10] |
| STOT-SE | H335 | May cause respiratory irritation.[9][11] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
PubChem Compound Summary. Methyl 6-bromo-1-benzofuran-2-carboxylate (CID 11235889).[1] National Center for Biotechnology Information. Link
-
KAT6A Inhibitor Synthesis. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Journal of Medicinal Chemistry (2024). Link
-
Benzofuran Synthesis Review. Recent Advances in the Synthesis of Benzofurans. Chemical Reviews. Link
-
Triazole Hybrid Synthesis. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry (2019). Link
Sources
- 1. WO2022081842A1 - Substituted acyl sulfonamides for treating cancer - Google Patents [patents.google.com]
- 2. WO2022081842A1 - Substituted acyl sulfonamides for treating cancer - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 6-bromo-1-benzofuran-2-carboxylate; 95% - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
- 5. Buy 3-Cyclopropyl-1-benzofuran-2-carboxylic acid [smolecule.com]
- 6. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-bromo-1-benzofuran-2-carboxylate | C10H7BrO3 | CID 620341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 6-chloro-1-benzofuran-2-carboxylate | C10H7ClO3 | CID 71300234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3 | CID 2388825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Methyl-6-bromopyridine-2-carboxylate 97 26218-75-7 [sigmaaldrich.com]
